4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
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Overview
Description
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their significant biological activities, while pyridazine derivatives are often explored for their pharmacological properties. This compound, therefore, holds potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with pyridazine precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed to prepare the indole moiety, which is then reacted with appropriate pyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the pyridazine ring, potentially leading to new derivatives.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Scientific Research Applications
4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyridazine ring can also interact with different molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dicarboxylic acid and pyridazine-4-carboxamide are structurally related and have comparable pharmacological properties.
Uniqueness
What sets 4-(1H-Indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile apart is the combination of both indole and pyridazine rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
919785-64-1 |
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Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C14H9N5/c15-5-10-6-18-19-9-14(10,8-16)12-7-17-13-4-2-1-3-11(12)13/h1-4,6-7,9,17-18H |
InChI Key |
JZBBMKFLVPYQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C=NNC=C3C#N)C#N |
Origin of Product |
United States |
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